5-(2-Bromoethyl)-2-methylpyridine;hydrobromide
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Overview
Description
5-(2-Bromoethyl)-2-methylpyridine;hydrobromide is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromoethyl group attached to the pyridine ring, along with a methyl group at the 2-position. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-methylpyridine;hydrobromide typically involves the bromination of 2-methylpyridine followed by the introduction of the bromoethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound involves several steps, including the preparation of raw materials, a neutralization reaction, recrystallization, purification, and packaging . The process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-2-methylpyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Ethyl derivatives are formed.
Scientific Research Applications
5-(2-Bromoethyl)-2-methylpyridine;hydrobromide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-2-methylpyridine;hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromoethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This compound can also participate in oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethylpyridine
- 2-Methyl-5-bromopyridine
- 2-Ethyl-5-bromopyridine
Uniqueness
5-(2-Bromoethyl)-2-methylpyridine;hydrobromide is unique due to the presence of both a bromoethyl and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
5-(2-bromoethyl)-2-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7-2-3-8(4-5-9)6-10-7;/h2-3,6H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLNSPHQVHQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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